molecular formula C13H15N5O2 B15032075 5-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol

5-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol

Cat. No.: B15032075
M. Wt: 273.29 g/mol
InChI Key: QIJLBCZBRGMAGP-RIYZIHGNSA-N
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Description

5-[(2E)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a hydrazinyl group, and a dihydrotriazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE typically involves the condensation of 2-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 6-methyl-1,2,4-triazine-3-one under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2E)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted triazine derivatives.

Scientific Research Applications

5-[(2E)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(2E)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This can lead to a decrease in the overall activity of the enzyme and subsequent downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2E)-2-[(2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE
  • 5-[(2E)-2-[(2-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE

Uniqueness

The uniqueness of 5-[(2E)-2-[(2-ETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE lies in its ethoxyphenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents, such as methoxy or chloro groups. The presence of the ethoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

5-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C13H15N5O2/c1-3-20-11-7-5-4-6-10(11)8-14-17-12-9(2)16-18-13(19)15-12/h4-8H,3H2,1-2H3,(H2,15,17,18,19)/b14-8+

InChI Key

QIJLBCZBRGMAGP-RIYZIHGNSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC2=NC(=O)NN=C2C

Canonical SMILES

CCOC1=CC=CC=C1C=NNC2=NC(=O)NN=C2C

Origin of Product

United States

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